Lincomycin 2,7-Dipalmitate-d62 is a derivative of lincomycin, an antibiotic derived from the bacterium Streptomyces lincolnensis. This compound is notable for its deuterated palmitate moieties, which enhance its stability and bioavailability. The molecular formula of Lincomycin 2,7-Dipalmitate-d62 is , with a molecular weight of approximately 945.737 g/mol. It is classified under stable isotopes and pharmaceutical toxicology reference materials, making it significant for research and analytical purposes in pharmacology and biochemistry .
The synthesis of Lincomycin 2,7-Dipalmitate-d62 typically involves the modification of lincomycin through esterification with palmitic acid derivatives that are deuterated. The primary steps include:
Technical details regarding reaction conditions, such as solvent choice and reaction time, are crucial for optimizing the synthesis process.
Lincomycin 2,7-Dipalmitate-d62 participates in various chemical reactions primarily involving ester hydrolysis and interactions with biological macromolecules.
Technical details about reaction kinetics and mechanisms are essential for understanding its behavior in biological systems.
Lincomycin 2,7-Dipalmitate-d62 exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptide bond formation during protein synthesis, effectively stalling bacterial growth.
Relevant data on melting point, boiling point, and specific reactivity patterns are crucial for practical applications in laboratory settings.
Lincomycin 2,7-Dipalmitate-d62 has several scientific applications:
This compound's unique properties make it a valuable tool in both research and clinical settings, particularly in understanding antibiotic mechanisms and developing new therapeutic strategies .
Lincomycin 2,7-Dipalmitate-d62 is a deuterium-labeled derivative of the semi-synthetic lincomycin analog modified with palmitic acid esters. Its systematic IUPAC name is [(2R,3S,5R,6R)-6-[(1R,2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate [1] [5]. The compound is identified by several key identifiers and specifications:
Table 1: Chemical Identifiers for Lincomycin 2,7-Dipalmitate-d62
Property | Value |
---|---|
Molecular Formula | C₅₀D₆₂H₃₂N₂O₈S |
Molecular Weight | 945.737 g/mol |
Accurate Mass | 945.062 Da |
CAS Registry Number | Not publicly assigned |
Product Codes | TRC-L466332 (LGC Standards) |
SMILES | [2H]C([2H])([2H])C... (full in source) |
InChI Key | Derivative of parent structure |
The molecular formula C₅₀D₆₂H₃₂N₂O₈S confirms the substitution of 62 hydrogen atoms with deuterium atoms, primarily localized within the two palmitate side chains [1] [5]. This isotopic enrichment (≥98%) is critical for its use as an internal standard in mass spectrometry [2].
Lincomycin 2,7-Dipalmitate-d62 is structurally derived from lincomycin, a lincosamide antibiotic originally isolated from Streptomyces lincolnensis. The parent compound consists of an amino acid moiety (propyl hygric acid) linked to a sulfur-containing sugar (α-methylthiolincosamide) [7]. Key modifications distinguish the deuterated analog:
Table 2: Structural Comparison with Lincomycin
Structural Feature | Lincomycin | Lincomycin 2,7-Dipalmitate-d62 |
---|---|---|
Core Scaffold | C₁₈H₃₄N₂O₆S | Modified C₁₈ backbone with C₃₂ chains |
Molecular Weight | 406.54 g/mol | 945.737 g/mol |
Key Functional Groups | Free 2-OH, 7-OH groups | C2/C7 dipalmitate esters |
Isotopic Purity | Natural abundance | ≥98% D-enrichment |
Ribosomal Binding Sites | A2058, G2505 (23S rRNA) | Preserved with steric shielding |
These structural alterations enhance membrane permeability and prolong metabolic stability while retaining the core mechanism of action: inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit at nucleotides A2058 and G2505 [2] [7].
Deuterium (D), a stable hydrogen isotope, is strategically incorporated into pharmaceuticals to modify pharmacokinetic and physicochemical properties without altering primary biological activity. In Lincomycin 2,7-Dipalmitate-d62, deuterium serves three key research functions:
Additionally, deuterated standards like this compound facilitate research into mechanistic toxicology. By tracing deuterium incorporation into phospholipids or triglycerides, researchers can investigate links between lincomycin ester metabolism and lipid homeostasis disruptions [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1